2-(propylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
Properties
IUPAC Name |
2-propylsulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3OS/c1-2-10-28-19-25-16-14-8-3-4-9-15(14)24-17(16)18(27)26(19)13-7-5-6-12(11-13)20(21,22)23/h3-9,11,24H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEYWENWLCSJEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Propylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a pyrimidine structure with an indole moiety, which may contribute to its pharmacological properties. The trifluoromethyl and propylsulfanyl groups enhance its chemical reactivity and biological efficacy.
The compound's molecular formula is , and it possesses a molecular weight of 365.35 g/mol. Its structural characteristics include:
- Pyrimidine-Indole Fusion : This arrangement is known for various biological activities.
- Trifluoromethyl Group : Often increases lipophilicity and enhances binding affinity to biological targets.
- Propylsulfanyl Substituent : May influence the compound's solubility and reactivity.
Biological Activity
Research has indicated that compounds similar to this compound exhibit a range of biological activities, particularly in anticancer and antibacterial domains.
Anticancer Properties
Several studies have investigated the anticancer potential of pyrimidine derivatives. For instance:
- Cell Line Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). The IC50 values for these compounds ranged from 12.4 μM to 52.1 μM compared to Doxorubicin, a standard chemotherapy agent .
- Mechanism of Action : The mechanism by which these compounds exert their effects may involve the down-regulation of critical genes associated with tumor growth and survival, such as EGFR, KRAS, and TP53 .
Antibacterial Activity
The antibacterial activity of compounds related to this class has also been explored:
- Biofilm Inhibition : A study highlighted that certain pyrimidine derivatives could inhibit biofilm formation in Salmonella species without affecting planktonic growth, thus reducing the risk of resistance development .
- Minimum Inhibitory Concentrations (MIC) : Derivatives exhibited MIC values ranging from 4.88 µg/mL against various bacterial strains like E. coli and C. albicans, indicating potent antibacterial properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds:
- Trifluoromethyl Influence : The presence of trifluoromethyl groups typically enhances binding interactions with target proteins due to increased electron-withdrawing effects, leading to improved potency.
- Sulfanyl Group Role : The propylsulfanyl group may improve solubility and bioavailability, contributing to enhanced pharmacological effects.
Case Studies
- Study on Anticancer Activity :
- Investigation of Antibacterial Effects :
Comparison with Similar Compounds
Structural and Substituent Analysis
Key Observations
R2 Substituent Effects :
- Propylsulfanyl (target) offers a balance between lipophilicity and steric bulk, unlike bulkier isopropyl or benzyl groups ().
- Phenacylsulfanyl () introduces a ketone, enabling hydrogen bonding but increasing molecular weight.
- Acetamide-linked sulfanyl () enhances solubility, which may improve bioavailability .
3-Methoxyphenyl () provides electron-donating properties, which may alter selectivity in enzyme inhibition. 4-Chlorophenyl () and 3,5-dimethylphenyl () modulate steric and electronic profiles, affecting binding pocket interactions.
Physicochemical Properties :
Q & A
Basic: What synthetic methodologies are recommended for constructing the pyrimido[5,4-b]indol-4-one core of this compound?
Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Condensation of indole derivatives with pyrimidine precursors under basic conditions (e.g., NaOH/DMF) to form the pyrimidoindole backbone .
Functionalization : Introduction of the propylsulfanyl group via nucleophilic substitution or thiol-alkylation reactions. For example, reacting a thiol-containing intermediate with 1-bromopropane in the presence of a base like K₂CO₃ .
Trifluoromethylphenyl Incorporation : Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the 3-(trifluoromethyl)phenyl group .
Key Considerations : Optimize reaction temperatures (60–100°C) and solvent systems (DMF, THF) to improve yields (reported 45–68% in analogous syntheses) .
Basic: Which spectroscopic techniques are most effective for structural elucidation?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies proton environments (e.g., indole NH at δ 10–12 ppm, trifluoromethyl signals at δ 120–125 ppm in ¹³C) and confirms substituent positions .
- 19F NMR : Detects the -CF₃ group (δ -60 to -65 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 441.56 for C₂₃H₂₀F₃N₃OS) and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., anti-convulsant vs. enzyme inhibition)?
Answer:
Contradictions often arise from:
- Structural Analogues : Minor substituent changes (e.g., propylsulfanyl vs. allyl groups) alter target selectivity .
- Assay Conditions : Variability in cell lines (e.g., neuronal vs. cancer models) or concentration ranges (IC₅₀ values differ by >10 µM across studies) .
Methodological Solutions :- Conduct dose-response curves across multiple assays (e.g., GABA receptor binding vs. kinase inhibition) .
- Use molecular docking to compare binding affinities for targets like serotonin receptors (Ki values: 0.5–5 µM) .
Advanced: What strategies optimize reaction yields for derivatives with enhanced bioactivity?
Answer:
- Parallel Synthesis : Screen substituents (e.g., replacing propylsulfanyl with bulkier thioethers) to enhance lipophilicity (logP >3.5 correlates with blood-brain barrier penetration) .
- Catalytic Systems : Use Pd/Cu catalysts for cross-couplings to reduce side products (yield improvement: 20–30%) .
- Purification : Employ flash chromatography (hexane/EtOAc gradients) or HPLC (C18 column, 70% MeCN) for >95% purity .
Basic: What are the critical physicochemical properties influencing bioavailability?
Answer:
| Property | Value/Range | Impact |
|---|---|---|
| Molecular Weight | 441.56 g/mol | Moderate (ideal for CNS penetration) |
| logP | 3.8 (calculated) | High lipophilicity enhances membrane permeability |
| Solubility | <10 µM in aqueous buffer | Limits oral bioavailability; requires formulation optimization |
Advanced: How can researchers validate the compound’s mechanism of action in neurological models?
Answer:
- In Vitro Models :
- Patch-Clamp Electrophysiology : Measure ion channel modulation (e.g., GABAₐ receptor currents in hippocampal neurons) .
- Calcium Imaging : Assess intracellular Ca²⁺ flux in response to glutamate receptor activation .
- In Vivo Models :
- Rodent Seizure Models : Test anticonvulsant efficacy (e.g., pentylenetetrazole-induced seizures) with dose-dependent latency improvements .
- Microdialysis : Monitor neurotransmitter levels (e.g., serotonin, dopamine) in brain extracellular fluid .
Basic: What are common pitfalls in stability studies, and how can they be mitigated?
Answer:
- Degradation Pathways :
- Hydrolysis : Susceptibility of the sulfanyl group in acidic conditions (pH <4). Mitigation: Store at pH 6–7 .
- Oxidation : Propylsulfanyl to sulfoxide derivatives. Mitigation: Use antioxidants (e.g., BHT) in formulations .
- Analytical Validation : Use forced degradation studies (40°C/75% RH for 4 weeks) with LC-MS tracking .
Advanced: How does the trifluoromethyl group influence binding to aromatic receptors?
Answer:
- Electron-Withdrawing Effect : Enhances hydrogen bonding with residues like Tyr²³⁵ in serotonin receptors (docking score: -9.2 kcal/mol vs. -7.5 for non-CF₃ analogues) .
- Hydrophobic Interactions : The -CF₃ group occupies hydrophobic pockets in enzyme active sites (e.g., COX-2, IC₅₀ = 1.2 µM) .
Basic: What computational tools are recommended for preliminary SAR studies?
Answer:
- Software : Schrödinger Suite (Glide for docking), AutoDock Vina, or MOE for QSAR modeling .
- Parameters : Focus on steric bulk (van der Waals radii) and electrostatic potential maps to predict substituent effects .
Advanced: What experimental designs address low reproducibility in enzymatic assays?
Answer:
- Controls : Include reference inhibitors (e.g., indomethacin for COX-2) and normalize data to internal standards .
- Replicates : Perform triplicate runs with independent compound batches to exclude batch variability (RSD <15%) .
- Buffer Optimization : Adjust ionic strength (e.g., 150 mM NaCl) to stabilize enzyme-substrate interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
